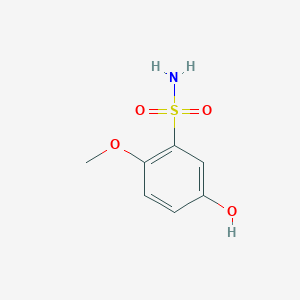

5-Hydroxy-2-methoxybenzenesulfonamide

Übersicht

Beschreibung

5-Hydroxy-2-methoxybenzenesulfonamide, also known as H2B, is a chemical compound with the molecular formula C7H9NO4S and a molecular weight of 203.22 g/mol. This compound has garnered attention due to its potential implications in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 5-Hydroxy-2-methoxybenzenesulfonamide involves several steps. One method includes the reaction of 2-methoxybenzenesulfonyl chloride with hydroxylamine . The reaction typically takes place in a solvent such as dichloromethane, with cooling to maintain the temperature between -30 to +30 °C . The reaction mixture is then decomposed by pouring it into a mixture of ice and a 25% aqueous solution of ammonia .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Treatment of Benign Prostatic Hyperplasia (BPH)

One of the primary applications of 5-hydroxy-2-methoxybenzenesulfonamide is as an active ingredient in the drug tamsulosin, which is used to treat benign prostatic hyperplasia (BPH). Tamsulosin is a selective alpha-1 adrenergic receptor antagonist that helps alleviate urinary retention associated with BPH without significantly affecting blood pressure. This selectivity is crucial as it reduces the risk of hypotension, a common side effect associated with non-selective alpha blockers .

1.2 Cardiovascular Applications

Research indicates that compounds related to this compound may also be beneficial in managing cardiovascular conditions such as hypertension and congestive heart failure. The ability of these compounds to selectively block alpha receptors allows for targeted therapeutic effects with minimized side effects, making them suitable candidates for further development in cardiovascular pharmacotherapy .

Synthesis and Chemical Properties

2.1 Synthesis Methods

The synthesis of this compound typically involves reductive amination processes using starting materials like methylbenzylketone. The methods are designed to yield high optical purity, which is essential for the pharmacological efficacy of the compound. Various patents detail improved synthesis techniques that enhance yield and purity, facilitating its use in pharmaceutical formulations .

2.2 Chemical Structure and Characteristics

The molecular formula for this compound is C10H13N O4S, with a molecular weight of approximately 243.28 g/mol. Its sulfonamide group contributes to its biological activity by allowing interaction with specific receptors involved in urinary and cardiovascular functions .

Case Studies and Research Findings

3.1 Clinical Studies on Tamsulosin

Numerous clinical trials have demonstrated the efficacy of tamsulosin, derived from this compound, in treating BPH. A study published in the Journal of Urology indicated that patients treated with tamsulosin experienced significant improvements in urinary flow rates and reductions in symptoms associated with BPH compared to placebo groups .

3.2 Comparative Studies

Comparative studies between tamsulosin and other alpha-blockers have shown that tamsulosin offers a favorable side effect profile, particularly concerning blood pressure stability. This has been highlighted in several meta-analyses that evaluate the safety and efficacy of alpha-blockers in treating BPH .

Wirkmechanismus

The mechanism of action of 5-Hydroxy-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methoxybenzenesulfonamide

- 5-Hydroxybenzenesulfonamide

- 2-Hydroxy-5-methoxybenzenesulfonamide

Uniqueness

5-Hydroxy-2-methoxybenzenesulfonamide is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity .

Biologische Aktivität

5-Hydroxy-2-methoxybenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C₇H₉NO₃S

- Molecular Weight : Approximately 203.22 g/mol

- Functional Groups : Hydroxyl (-OH), Methoxy (-OCH₃), and Sulfonamide (-SO₂NH₂)

This structural composition contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit notable antibacterial properties. They act as competitive inhibitors of enzymes involved in folic acid synthesis, such as dihydropteroate synthase. This mechanism is crucial for their effectiveness against various bacterial strains .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | >500 µg/mL |

| Staphylococcus aureus | >500 µg/mL |

| Streptococcus pneumoniae | >500 µg/mL |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases .

Case Study: Anticancer Effects on HeLa Cells

- IC₅₀ Values : The compound demonstrated significant cytotoxicity with IC₅₀ values ranging from 0.89 to 9.63 µg/mL against cervical cancer HeLa cells.

- Mechanism : It was observed that the compound triggers mitochondrial membrane depolarization and activates caspases 8 and 9, indicating both intrinsic and extrinsic apoptotic pathways were involved .

Table 2: Anticancer Activity of this compound

| Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 0.89 | Apoptosis via caspase activation |

| HL-60 | 4.54 | Cell cycle arrest |

| AGS | 9.63 | Mitochondrial depolarization |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As a sulfonamide, it inhibits bacterial dihydropteroate synthase, disrupting folate synthesis.

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by inducing mitochondrial dysfunction and caspase activation.

- Antioxidant Activity : Preliminary studies suggest the compound may possess antioxidant properties, contributing to its overall therapeutic potential .

Eigenschaften

IUPAC Name |

5-hydroxy-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-12-6-3-2-5(9)4-7(6)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUARJVELHOQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536794 | |

| Record name | 5-Hydroxy-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82020-61-9 | |

| Record name | 5-Hydroxy-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.